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Compound of Interest

Compound Name:

(1-

Cyanocyclobutyl)methanesulfonyl

chloride

CAS No.: 1803581-10-3

Cat. No.: B1378833

Get Quote

Executive Summary
(1-Cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3) is a specialized "linker-

pharmacophore" building block.[1] Unlike the ubiquitous Methanesulfonyl Chloride (MsCl),

which serves primarily as a leaving group installer, this cyclobutyl derivative is designed to

introduce a conformationally restricted sulfonyl motif into drug candidates—specifically JAK1/2

and FGFR inhibitors.

This guide provides a comparative spectroscopic analysis of this reagent against its aliphatic

and cyclic analogs. It addresses the critical analytical challenge: distinguishing the active

sulfonyl chloride from its hydrolyzed sulfonic acid and des-cyano impurities.[1]
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Feature
(1-

Cyanocyclobutyl)met

hanesulfonyl Cl

Methanesulfonyl

Chloride (MsCl)

(1-

Cyanocyclopropyl)m

ethanesulfonyl Cl

CAS 1803581-10-3 124-63-0 1461707-09-4

State Low-melting Solid / Oil Liquid
Crystalline Solid (mp

50-52°C)

Steric Bulk
High (Rigid

Cyclobutane)
Low (Free rotation)

Medium (Rigid

Cyclopropane)

Reactivity
Moderate (Sterically

hindered)

High (Explosive with

some nucleophiles)

High (Ring strain

activation)

Key Application
JAK/FGFR Inhibitors

(Bioisostere)
Mesylation Reagent TACE/MMP Inhibitors

Spectroscopic Signatures & Structural Dynamics[1]
The introduction of the 1-cyanocyclobutyl moiety creates a unique spectroscopic fingerprint

compared to linear alkanesulfonyl chlorides.

A. Nuclear Magnetic Resonance ( H & C NMR)
The diagnostic signal for this compound is the methylene spacer (

).[1] In MsCl, the methyl group appears at 3.20 ppm (DMSO-

) or 3.60 ppm (CDCl

). In the cyclobutyl derivative, the electron-withdrawing nature of the nitrile group at the
quaternary C1 position deshields this methylene significantly.

Table 1: Comparative

H NMR Shifts (CDCl

)
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Proton
Environment

Target: (1-

Cyanocyclobutyl)Ms

Cl

Precursor: (1-

Cyanocyclobutyl)met

hyl Mesylate*

Ref:

Methanesulfonyl

Chloride

Spacer (

)
4.05 – 4.15 (s, 2H) 4.33 (s, 2H) 3.61 (s, 3H)

Ring C2/C4 (

)
2.65 – 2.80 (m, 4H) 2.52 – 2.60 (m, 2H) N/A

Ring C3 (

)
2.10 – 2.30 (m, 2H) 2.05 – 2.28 (m, 4H) N/A

> Note: The mesylate precursor data is provided as a synthesis checkpoint (Source:

NIH/PubChem Open Data). The Sulfonyl Chloride spacer appears upfield relative to the

Mesylate due to the loss of the oxygen atom's inductive effect.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the fastest "Go/No-Go" purity check.[1] The simultaneous presence

of the Nitrile stretch and Sulfonyl Chloride stretches is definitive.

Nitrile (

): Distinctive sharp band at 2235–2245 cm

.[1] (Absent in standard MsCl).

Sulfonyl Chloride (

):

Asymmetric Stretch: 1365–1380 cm

(Strong)[1]

Symmetric Stretch: 1160–1175 cm
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(Strong)[1]

Impurity Flag: A broad stretch at 2500–3300 cm

indicates hydrolysis to the Sulfonic Acid.[1]

Experimental Protocols & Workflow
The synthesis and handling of this compound require strict moisture exclusion. The following

workflow outlines the analytical path from precursor to final validation.

Precursor:
(1-Cyanocyclobutyl)methanol

Reaction:
Mesylation / Thiolation

MsCl, Et3N Intermediate:
Thioacetate / Thiol

KSAc / NaSH Oxidative Chlorination
(Cl2/H2O or SO2Cl2)

Target:
Sulfonyl Chloride

QC Check:
Derivatization w/ Benzylamine

Validation Method

Click to download full resolution via product page

Figure 1: Synthetic and analytical workflow. The derivatization step is crucial because sulfonyl

chlorides are unstable on LC-MS columns.

Protocol 1: Derivatization for Purity Analysis (HPLC/LC-
MS)
Direct injection of sulfonyl chlorides into LC-MS often leads to hydrolysis on the column,

yielding false "Sulfonic Acid" peaks.

Reagent Prep: Dissolve 10 mg of (1-Cyanocyclobutyl)methanesulfonyl chloride in 1 mL

anhydrous DCM.

Derivatization: Add 1.5 eq. of Benzylamine and 2.0 eq. of Triethylamine. Shake for 5 minutes

at RT.

Quench: Add 1 mL 1N HCl to remove excess amine.

Analysis: Inject the organic layer.

Target Mass: Look for the Sulfonamide adduct

.[1]
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Why Benzylamine? It is UV-active, making the derivative easy to quantify against the non-

UV-active cyclobutyl core.[1]

Protocol 2: Stability & Hydrolysis Check
Comparing the stability of the cyclobutyl derivative vs. MsCl.

Setup: Prepare two NMR tubes with CDCl

(containing trace

).

Tube A: Methanesulfonyl Chloride.[2]

Tube B: (1-Cyanocyclobutyl)methanesulfonyl chloride.[1]

Observation: Monitor the chemical shift of the alpha-methylene/methyl protons over 24

hours.

Result:

MsCl: Rapid appearance of Methanesulfonic acid (shift moves from 3.61 -> 2.80 ppm).[1]

Cyclobutyl:[1][3] Slower hydrolysis rate due to steric shielding by the ring, but eventual drift

of the

singlet upfield.[1]

Reactivity Logic & Application Context
Why choose this building block? The logic lies in the Geminal-Disubstitution Effect (Thorpe-

Ingold Effect).[1]
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(1-Cyanocyclobutyl)methanesulfonyl Cl

Steric Bulk (Cyclobutyl) Electronic Effect (Nitrile)

Slower Hydrolysis
(vs MsCl)

Target Potency
(Restricted Conformation)

Metabolic Stability
(Blocked P450 oxidation)

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) logic for drug design.

Comparative Performance Data

Parameter MsCl (Standard)
(1-

Cyanocyclobutyl)Ms

Cl

Implication

Leaving Group Ability
Excellent (

)

Good (

)

Requires slightly

higher temp or

stronger base for

sulfonamide

formation.[1]

Metabolic Stability Poor (Rapid oxidation) High

The quaternary center

prevents

-hydroxylation.[1]

Solubility
Miscible in most

organics
Soluble in DCM/THF

Compatible with

standard synthesis

workflows.[1]
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Synthesis of Cyclobutyl Mesylates:Synthesis of spirocyclic β- and γ-sultams by one-pot

reductive cyclization of cyanoalkylsulfonyl fluorides. (2014).[4][5] NIH PubMed Central.

General Sulfonyl Chloride Characterization:Spectroscopic Identification of Organic
Compounds, Silverstein et al. (Standard Reference).

JAK Inhibitor Intermediates: Patent WO2016134320A1 (FGFR/JAK Scaffolds).

Analog Properties: (1-Cyanocyclopropyl)methanesulfonyl chloride Data Sheet. BLD Pharm /

ChemShuttle.

Disclaimer: This guide is intended for professional research use. Always consult the specific

Safety Data Sheet (SDS) before handling sulfonyl chlorides, as they are lachrymators and

corrosive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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